molecular formula C21H20N2O5S B2540286 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946258-19-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2540286
CAS No.: 946258-19-1
M. Wt: 412.46
InChI Key: UWBPPRSRIFBYGK-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a methoxybenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through the nitration, oxidation, and esterification of furan derivatives . The tetrahydroquinoline moiety can be synthesized via the Paal-Knorr furan synthesis or other cyclization methods . The final step involves the sulfonation of the methoxybenzene ring and subsequent coupling with the furan-2-carbonyl-tetrahydroquinoline intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include various furan derivatives, sulfonamides, and quinoline-based compounds, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Structural Overview

The compound consists of a furan-2-carbonyl moiety linked to a tetrahydroquinoline structure and a 4-methoxybenzene sulfonamide group. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S. The presence of these functional groups is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes by mimicking the structure of substrates, thus blocking their active sites. This leads to the disruption of metabolic pathways crucial for cell survival.
  • Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways associated with cancer progression and inflammation.

Anticancer Properties

Several studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Research has shown that related compounds can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antimicrobial Activity

The sulfonamide moiety contributes to the antimicrobial properties of the compound. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobialEffective against resistant strains
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterialBroad-spectrum activity
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancerPotential for selective toxicity

Study on Kinase Inhibition

A notable study investigated the effects of this compound on Spleen Tyrosine Kinase (SYK), which is implicated in various cancers. The results indicated significant inhibition of SYK activity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of related sulfonamides against clinical isolates of bacteria. The results demonstrated that compounds with similar structures exhibited MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-17-7-9-18(10-8-17)29(25,26)22-16-6-11-19-15(14-16)4-2-12-23(19)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPPRSRIFBYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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